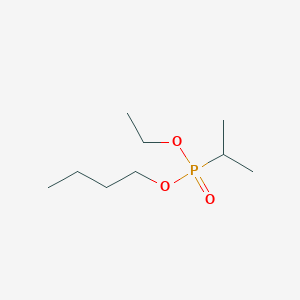![molecular formula C20H27O5PS B15167612 [Octylsulfonyl(phenoxy)phosphoryl]oxybenzene CAS No. 496840-82-5](/img/structure/B15167612.png)
[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene is a complex organic compound with the molecular formula C20H27O5PS. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of an octylsulfonyl group, a phenoxy group, and a phosphoryl group, all attached to a benzene ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Octylsulfonyl(phenoxy)phosphoryl]oxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of octylsulfonyl chloride with phenol to form octylsulfonyl phenol. This intermediate is then reacted with phosphoryl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone and phosphate derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone and phosphate derivatives, while reduction can produce sulfide-containing compounds.
Scientific Research Applications
[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [Octylsulfonyl(phenoxy)phosphoryl]oxybenzene involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphoryl group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biomolecules. Additionally, the sulfonyl and phenoxy groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene: Unique due to its combination of sulfonyl, phenoxy, and phosphoryl groups.
Phenylphosphonic acid: Lacks the sulfonyl and octyl groups, resulting in different reactivity and applications.
Octylsulfonyl chloride: Contains the sulfonyl group but lacks the phenoxy and phosphoryl groups, limiting its versatility.
Uniqueness
This compound stands out due to its multifunctional nature, allowing it to participate in a variety of chemical reactions and interactions. Its unique combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
496840-82-5 |
|---|---|
Molecular Formula |
C20H27O5PS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[octylsulfonyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C20H27O5PS/c1-2-3-4-5-6-13-18-27(22,23)26(21,24-19-14-9-7-10-15-19)25-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |
InChI Key |
YCRIKPYNRHEEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)

![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
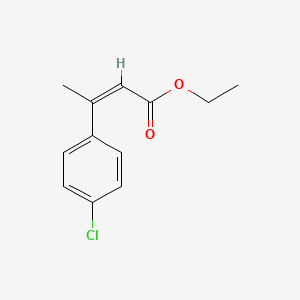

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
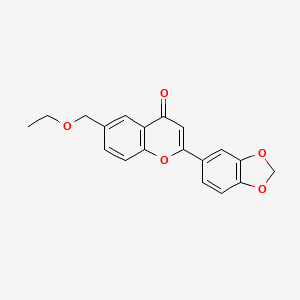
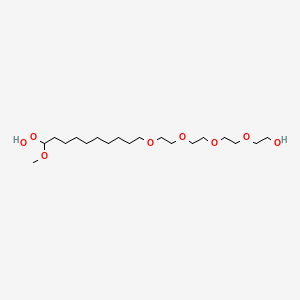
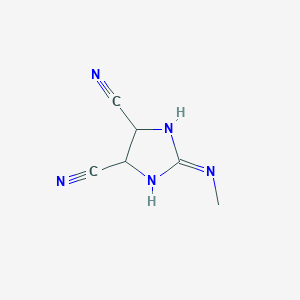
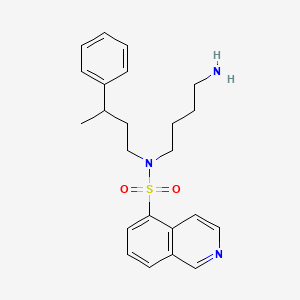
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
